3-Chloro-4-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula and a molecular weight of 234.68 g/mol. This compound is a derivative of aniline, featuring a chlorine atom at the 3-position and a pyridin-3-ylmethoxy group at the 4-position of the aniline ring. Its unique structure allows it to participate in various chemical reactions and applications in scientific research, particularly in medicinal chemistry and material science.
3-Chloro-4-(pyridin-3-ylmethoxy)aniline is classified as an aromatic amine due to the presence of the aniline moiety. It is also categorized under halogenated organic compounds due to the chlorine substitution. The compound has been investigated for its biological activities, including potential antimicrobial and anticancer properties, making it relevant in pharmacological research.
The synthesis of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline typically involves a nucleophilic substitution reaction. The primary method includes reacting 3-chloroaniline with pyridin-3-ylmethanol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions generally require heating to facilitate the substitution process.
The compound's structural features include an aromatic ring system, a methoxy group, and a pyridine ring, contributing to its chemical reactivity and biological activity .
3-Chloro-4-(pyridin-3-ylmethoxy)aniline can undergo several types of chemical reactions:
The primary target for 3-Chloro-4-(pyridin-3-ylmethoxy)aniline is the BCR-ABL kinase, which is implicated in certain types of leukemia, particularly chronic myeloid leukemia.
The action of this compound results in significant anti-proliferative, anti-migratory, and anti-invasive effects on cancer cells, making it a candidate for further development as an anticancer agent .
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its structural characteristics and purity .
3-Chloro-4-(pyridin-3-ylmethoxy)aniline has several applications in scientific research:
This compound represents a significant area of interest within organic synthesis and medicinal chemistry due to its diverse applications and potential therapeutic benefits.
The construction of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline's molecular scaffold relies predominantly on sequential nucleophilic substitution reactions, leveraging the differential reactivity of halogenated aniline precursors. The most efficient synthetic route proceeds via a two-step strategy: First, a pyridinylmethyl halide (typically chloride) undergoes O-alkylation with 2-chloro-4-nitrophenol under basic conditions to form the nitro-intermediate 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. This intermediate is subsequently reduced to the target aniline derivative [7] [8].
Critical optimization parameters for the O-alkylation step include:
The nitro reduction step employs zinc dust with ammonium chloride in ethanol/water (4:1) at 60°C, achieving near-quantitative conversion (>98%) [8]. Catalytic hydrogenation (Pd/C, H₂) represents a scalable alternative but requires careful deoxygenation to prevent dehalogenation side reactions. Microwave-assisted reduction (NH₄Cl, Fe, EtOH/H₂O, 100°C, 10 min) has demonstrated 95% yield in preliminary studies, significantly reducing reaction times [7].
Table 1: Optimization of Nucleophilic Substitution Parameters
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Alkylation Base | Triethylamine | K₂CO₃ | +22% |
Solvent | DMF | Methyl Ethyl Ketone | +15% |
Temperature | 80°C | 60-65°C | +8% (purity) |
Reduction Reagent | SnCl₂/HCl | Zn/NH₄Cl | +30% |
Reduction Time | 12 hours | 90 min (microwave) | -90% time |
Salt formation represents a critical strategy for improving the pharmaceutical utility of 3-Chloro-4-(pyridin-3-ylmethoxy)aniline, particularly addressing its limited aqueous solubility (predicted logS = -3.1 to -4.95) [1]. Dihydrochloride salt formation is the most documented approach, significantly enhancing dissolution properties for downstream processing into active pharmaceutical ingredients (APIs).
The salt formation protocol involves dissolving the free base (1.0 equiv.) in anhydrous ethanol or methanol at 0-5°C, followed by slow addition of concentrated hydrochloric acid (2.2 equiv.). Critical process parameters include:
The resulting dihydrochloride salt (C₁₂H₁₃Cl₃N₂O, MW 307.6) exhibits dramatically improved aqueous solubility (>50 mg/mL versus 0.186 mg/mL for free base) and enhanced stability under accelerated storage conditions (40°C/75% RH), making it preferable for solid-dosage formulations [4]. Alternative salt forms explored include sulfate and maleate salts, though hydrochloride remains industrially preferred due to regulatory acceptance and crystalline stability [5].
Table 2: Comparative Properties of Free Base and Salt Forms
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₁₂H₁₁ClN₂O | C₁₂H₁₃Cl₃N₂O |
Molecular Weight | 234.68 g/mol | 307.6 g/mol |
Aqueous Solubility | 0.186 mg/mL | >50 mg/mL |
Melting Point | 91-95°C | >250°C (dec.) |
Hygroscopicity | Low | Moderate (requires desiccant) |
Transitioning from batch to continuous flow processing addresses key scalability limitations in 3-Chloro-4-(pyridin-3-ylmethoxy)aniline manufacturing, particularly hazardous intermediate handling and thermal management during exothermic steps. Modern implementations utilize segmented flow reactors with the following configurations:
Nucleophilic Substitution Stage:
Nitro Reduction Stage:
Critical advantages of continuous processing include:
Impurity profiling reveals flow synthesis reduces dimeric impurities (<0.1% vs. 1.2% in batch) and residual metal contamination (<5 ppm vs. 50-100 ppm), meeting stringent ICH guidelines without additional purification [5] [8]. Recent innovations integrate continuous crystallization for direct dihydrochloride salt production, achieving 98.8% yield with defined particle size distribution (D90 < 50 µm) suitable for direct tablet compression.
Table 3: Continuous Flow Reactor Parameters and Performance
Process Parameter | Batch Process | Continuous Flow Process |
---|---|---|
Reaction Volume | 5000 L | 10 mL (per segment) |
Cooling Requirement | Jacketed reactor -20°C | Passive heat dissipation |
Typical Cycle Time | 14 hours | 90 minutes |
Byproduct Formation | 1.5-2.2% | <0.3% |
Annual Capacity (Single Line) | 15 MT | 85 MT |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8